1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H11NO2 It is a derivative of quinoline, featuring a carboxylic acid group at the 6th position and a partially saturated ring system
Mechanism of Action
Target of Action
It’s worth noting that tetrahydroquinoline derivatives have been found to exhibit diverse biological activities against various pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that the compound’s interaction with its targets could lead to changes at the molecular level .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring system . Another method includes the reduction of quinoline derivatives followed by carboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pictet-Spengler reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated quinoline compounds, and substituted tetrahydroquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1,2,3,4-Tetrahydro-4-methylquinoline-6-carboxylic acid: This derivative features a methyl group at the 4th position, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALYPZOYPNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381480 | |
Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5382-49-0 | |
Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives interact with MCL-1 and what are the downstream effects?
A: These compounds bind to the BH3-binding groove of MCL-1, a key protein regulating apoptosis. [, ] Specifically, they interact with residues within this groove, including R263, which is crucial for MCL-1's interaction with pro-apoptotic proteins. [] This binding disrupts MCL-1's ability to sequester pro-apoptotic proteins, shifting the balance towards apoptosis, a desired outcome in cancer cells. []
Q2: What is the significance of the sulfonyl group in 1-sulfonylated this compound derivatives for MCL-1 inhibition?
A: Research indicates that the sulfonyl group plays a critical role in the inhibitory activity of these compounds. Modifying this group significantly impacts their ability to inhibit MCL-1. [] For instance, replacing a phenylsulfonyl with a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group led to a dramatic 73-fold increase in MCL-1 inhibition. [] This suggests that the sulfonyl group could be interacting with the p2 pocket within the BH3-binding groove of MCL-1, highlighting its importance for further structure-activity relationship studies. []
Q3: Why is there interest in developing dual MCL-1/BCL-xL inhibitors like compound 17cd?
A: While selective MCL-1 inhibitors are desirable, cancer cells often exhibit resistance mechanisms, such as the overexpression of other anti-apoptotic proteins like BCL-xL and BCL-2. [] This can limit the effectiveness of therapies targeting only MCL-1. Compound 17cd demonstrates potent dual inhibition of both MCL-1 and BCL-xL, with Ki values of 0.629 μM and 1.67 μM respectively. [] This dual targeting approach may overcome resistance mechanisms and enhance therapeutic efficacy by addressing multiple survival pathways in cancer cells. []
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